molecular formula C12H11NOS B1375274 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one CAS No. 1486368-72-2

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one

Cat. No.: B1375274
CAS No.: 1486368-72-2
M. Wt: 217.29 g/mol
InChI Key: OLDJOSRXCZELIA-UHFFFAOYSA-N
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Description

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . It is characterized by the presence of an amino group, a phenyl group, and a thiophene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one typically involves the reaction of 2-amino-5-phenylthiophene with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(2-Amino-5-methylthiophen-3-yl)ethan-1-one: Similar structure but with a methyl group instead of a phenyl group.

    1-(2-Amino-5-ethylthiophen-3-yl)ethan-1-one: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

1-(2-amino-5-phenylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)10-7-11(15-12(10)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJOSRXCZELIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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